3-Pyrrolidin-1-yl-piperidine dihydrochloride
Overview
Description
3-Pyrrolidin-1-yl-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride typically involves the catalytic hydrogenation of pyrrolylpyridine. The process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. This intermediate is then subjected to exhaustive catalytic hydrogenation using palladium on carbon as a catalyst in the presence of hydrochloric acid. The reaction is carried out in methanol under high pressure and temperature conditions (48 hours, 130°C, 90 atm) to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-1-yl-piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Pyrrolidin-1-yl-piperidine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-yl-piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperidine: Another analog with a single piperidine ring.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Uniqueness: 3-Pyrrolidin-1-yl-piperidine dihydrochloride is unique due to its dual-ring structure, which combines the properties of both pyrrolidine and piperidine. This structural feature enhances its pharmacological profile and makes it a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQCKIXFFBCWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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